molecular formula C22H16F3N3O2S B304006 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B304006
M. Wt: 443.4 g/mol
InChI Key: RRDLEDIPKQXAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to be an effective treatment for various B-cell malignancies.

Mechanism of Action

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide selectively binds to BTK and inhibits its activity, thereby blocking the BCR signaling pathway and preventing the proliferation and survival of B-cells. This mechanism of action is similar to that of other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects:
In preclinical studies, 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell lines and primary patient samples. 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to have a favorable pharmacokinetic profile and to accumulate in lymphoid tissues, which is important for its efficacy in the treatment of B-cell malignancies.

Advantages and Limitations for Lab Experiments

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages over other BTK inhibitors, including its selectivity for BTK and its favorable pharmacokinetic profile. However, 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also has some limitations, including its potential for off-target effects and its limited clinical data compared to other BTK inhibitors.

Future Directions

There are several future directions for the development of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide and other BTK inhibitors. These include the evaluation of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in combination with other agents, the identification of biomarkers for patient selection, and the development of next-generation BTK inhibitors with improved selectivity and efficacy. Additionally, the potential use of BTK inhibitors in other diseases, such as autoimmune disorders and viral infections, is an area of active research.

Synthesis Methods

The synthesis of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves several steps, including the preparation of the thieno[2,3-b]pyridine intermediate, the introduction of the trifluoromethyl group, and the coupling of the phenyl and amino groups. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. Several clinical trials are ongoing to evaluate the safety and efficacy of 3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in patients with various types of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

properties

Product Name

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C22H16F3N3O2S

Molecular Weight

443.4 g/mol

IUPAC Name

3-amino-6-(4-methoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3O2S/c1-30-14-9-7-12(8-10-14)16-11-15(22(23,24)25)17-18(26)19(31-21(17)28-16)20(29)27-13-5-3-2-4-6-13/h2-11H,26H2,1H3,(H,27,29)

InChI Key

RRDLEDIPKQXAJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC=C4)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.